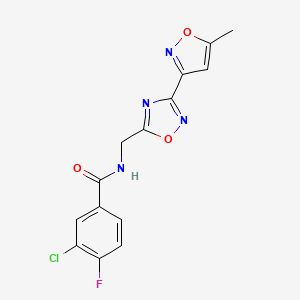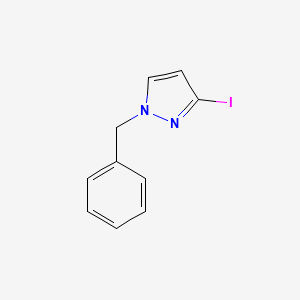
tert-butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate is a synthetic organic compound with the molecular formula C18H29N3O2 It is characterized by the presence of a tert-butyl carbamate group attached to a naphthyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of tert-butyl carbamate with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification techniques, and quality control, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The naphthyridine ring system may interact with nucleic acids or proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)carbamate: Similar structure but with a quinoline ring instead of a naphthyridine ring.
tert-Butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate: Contains a piperazine ring and a biphenyl group.
Uniqueness
The uniqueness of tert-butyl (4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl)carbamate lies in its specific combination of a naphthyridine ring with a tert-butyl carbamate group. This structure imparts unique chemical properties and potential biological activities that are distinct from other similar compounds.
Propiedades
IUPAC Name |
tert-butyl N-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-5-4-8-14-10-9-13-7-6-12-18-15(13)20-14/h9-10H,4-8,11-12H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMZGHLHDMYUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=NC2=C(CCCN2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)


![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2355023.png)






![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylsulfanyl]acetic acid](/img/structure/B2355035.png)



